N-(3-methoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
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Overview
Description
N~1~-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylsulfonyl group, and an imidazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine, followed by cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The methylphenylsulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.
Acetylation: The final step involves the acetylation of the imidazole ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can yield a sulfide derivative.
Scientific Research Applications
N~1~-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and methylphenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-2-METHOXYACETAMIDE: Similar structure but lacks the sulfonyl and imidazole groups.
1-(4-METHOXYPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE: Contains the methoxyphenyl and methylphenylsulfonyl groups but lacks the imidazole ring.
Uniqueness
N~1~-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE is unique due to the presence of both the sulfonyl and imidazole groups, which contribute to its diverse reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O5S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
InChI |
InChI=1S/C19H19N3O5S/c1-14-6-8-17(9-7-14)28(25,26)22-11-10-21(19(22)24)13-18(23)20-15-4-3-5-16(12-15)27-2/h3-12H,13H2,1-2H3,(H,20,23) |
InChI Key |
SRCKWSKQBYVRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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